Product packaging for Microginin-d4(Cat. No.:)

Microginin-d4

Cat. No.: B1157116
M. Wt: 717.89
Attention: For research use only. Not for human or veterinary use.
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Description

Microginin-d4 is a deuterium-labeled stable isotope of microginin, specifically designed for use as an internal standard in quantitative mass spectrometry. Microginins are a class of linear pentapeptides produced by cyanobacteria like Microcystis aeruginosa and are characterized by the presence of a 3-amino-2-hydroxydecanoic acid (Ahda) group . These compounds are of significant research interest due to their potent inhibitory activity against angiotensin-converting enzyme (ACE), suggesting potential for cardiovascular research . Furthermore, microginins have been identified as effective inhibitors of aminopeptidases, including leucine aminopeptidase, and exhibit eco-cytotoxic activity against various organisms . The growing understanding of their cytotoxic properties has also prompted investigations into their potential application in cancer research . The primary application of this compound is to ensure accurate and reliable quantification of natural microginins in complex biological and environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating four deuterium atoms, this compound has nearly identical chromatographic properties to its non-labeled counterpart but a distinct mass, allowing it to correct for analyte loss during sample preparation and matrix effects during ionization. This is crucial for advanced research in toxicology, environmental science, and drug discovery, where precise measurement of microginin concentrations is essential. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₇H₅₁D₄N₅O₉

Molecular Weight

717.89

Synonyms

N-​[(2S,​3R)​-​3-​amino-​2-​hydroxy-​1-​oxodecyl]​-​L-​alanyl-​L-​valyl-​N-​methyl-​L-​tyrosyl-L-​tyrosine-d4

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Analysis of Microginin Variants

Methodological Approaches for Isolation and Purification of Microginin-d4 and Related Congeners

The journey to characterizing this compound begins with its separation from a complex mixture of other cyanobacterial metabolites. The isolation and purification of microginins, including their deuterated variants, is a multi-step process that leverages the physicochemical properties of these peptides. mdpi.com

A common initial step involves the extraction of biomass from cyanobacterial cultures, such as those of the genus Microcystis, with organic solvents like methanol (B129727). mdpi.comchemrxiv.orgnih.govacs.orgoup.com This crude extract contains a plethora of compounds, including various microginin congeners and other peptides like microcystins. mdpi.com To achieve separation, a pre-purification step is often employed using techniques like solid-phase extraction (SPE). mdpi.com This allows for the fractionation of the extract based on polarity, enriching the fractions containing microginins.

Further purification is typically achieved through high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). mdpi.comoup.com This technique separates compounds based on their hydrophobicity. By using a C18 column and a carefully optimized gradient of solvents, such as water and acetonitrile, researchers can isolate individual microginin variants with high purity. tandfonline.commdpi.com The collection of fractions is monitored by detectors, and those containing the target compound, this compound, are collected for subsequent structural analysis. mdpi.com

Application of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis of this compound

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds like this compound. researchgate.netmdpi-res.com Its high accuracy in mass measurement allows for the unambiguous determination of the molecular formula of a compound. mdpi-res.com This is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated theoretical mass for a proposed formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Peptide Sequence and Fatty Acyl Moiety in this compound

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This fragmentation process can be controlled to break specific bonds within the peptide structure, yielding a wealth of information about the amino acid sequence and the nature of any attached fatty acyl moieties.

In the analysis of microginins, characteristic fragment ions can reveal the identity and sequence of the amino acid residues. researchgate.net For instance, the presence of specific immonium ions can help identify the amino acids present in the peptide chain. acs.org Furthermore, the fragmentation pattern can elucidate the structure of the often-unusual fatty acid component, which is a common feature of microginins. researchgate.netacs.org By carefully analyzing the mass differences between fragment ions, the sequence of amino acids and the structure of the fatty acyl chain in this compound can be pieced together.

Advanced Ionization Techniques in Mass Spectrometry for this compound Characterization

The choice of ionization technique is critical for the successful mass spectrometric analysis of peptides like this compound. Electrospray ionization (ESI) is a soft ionization method that is particularly well-suited for analyzing large and thermally labile molecules like peptides. oup.comiss.it ESI allows the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the intact molecular ion for accurate mass determination.

Another powerful technique is Matrix-Assisted Laser Desorption/Ionization (MALDI), which is also a soft ionization method. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. This technique is highly sensitive and can be used to analyze complex mixtures of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of this compound

While mass spectrometry provides crucial information about molecular formula and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete three-dimensional structural assignment of a molecule. researchgate.netdntb.gov.uaemerypharma.com NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY/NOESY) for Connectivity and Spatial Arrangement

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the comprehensive structural analysis of this compound. researchgate.netdntb.gov.uacreative-biostructure.com

1D NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. emerypharma.com The ¹³C NMR spectrum reveals the number and types of carbon atoms. emerypharma.com

2D NMR: 2D NMR experiments provide correlations between different nuclei, allowing for the assembly of the molecular structure. creative-biostructure.comlibretexts.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com This helps to establish the spin systems of individual amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. mdpi-res.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the individual amino acid residues and the fatty acyl chain. emerypharma.com

ROESY/NOESY (Rotating-frame/Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the three-dimensional conformation of the peptide. mdpi-res.com

By integrating the data from these various NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Role of Deuterated Solvents (e.g., Methanol-d4) in this compound NMR Studies

The use of deuterated solvents is a fundamental requirement for most NMR experiments. researchgate.netresearchgate.netlabinsights.nlmagritek.com In proton (¹H) NMR, the solvent signal would otherwise be overwhelmingly large and would obscure the signals from the analyte. researchgate.net By replacing the protons in the solvent with deuterium (B1214612), the solvent becomes "invisible" in the ¹H NMR spectrum.

Methanol-d4 (B120146) (CD₃OD) is a commonly used deuterated solvent for NMR studies of peptides like microginins. acs.orgscispace.comcore.ac.ukwaikato.ac.nzru.nl Its use is critical for several reasons:

Avoiding Solvent Signal Overlap: It prevents the large solvent peak from masking the signals of the protons in this compound. researchgate.net

Field/Frequency Locking: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability throughout the experiment. researchgate.netresearchgate.net

Chemical Shift Referencing: The deuterium signal can also be used as a reference to accurately define the chemical shift scale. researchgate.net

The choice of deuterated solvent can sometimes influence the observed conformation of a molecule. In the case of this compound, using methanol-d4 allows for the acquisition of high-quality NMR data necessary for its detailed structural elucidation. scispace.com

Isotopic Labeling Strategies (e.g., 13C, 15N, 2H) in this compound for Enhanced NMR Resolution and Assignment

The structural elucidation of complex natural peptides like microginins relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.com However, challenges such as spectral overlap and low sensitivity can obscure detailed analysis, particularly for larger or structurally intricate variants. mdpi.com Isotopic labeling, the intentional incorporation of isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), is a powerful strategy to overcome these limitations. numberanalytics.com For a compound such as this compound, which is specifically labeled with four deuterium atoms, these techniques are fundamental for achieving high-resolution structural data.

The primary purpose of isotopic enrichment is to enhance NMR sensitivity and simplify complex spectra. numberanalytics.comnih.gov Uniformly labeling a peptide with ¹⁵N and ¹³C allows for the use of heteronuclear multidimensional NMR experiments (e.g., HSQC, HMBC), which correlate nuclei and help establish the connectivity of atoms throughout the molecular framework. numberanalytics.com This is a foundational step in piecing together the peptide's sequence and structure. numberanalytics.com

Deuterium (²H) labeling, as indicated by the "-d4" suffix, offers specific and significant advantages. qyaobio.com In larger peptides or proteins, protons (¹H) create dense networks of dipolar couplings, which leads to faster signal decay (T2 relaxation) and results in broad, poorly resolved NMR peaks. protein-nmr.org.ukualberta.ca By strategically replacing protons with deuterium, these problematic ¹H-¹H dipolar interactions are removed, which improves the relaxation properties of nearby nuclei. protein-nmr.org.uknih.gov This leads to sharper signals (reduced linewidths) and a notable improvement in both spectral resolution and sensitivity. This effect is particularly crucial for resolving overlapping signals in crowded regions of the NMR spectrum, which is a common issue in peptide analysis. saromics.com

Triple-labeling strategies, combining ¹³C, ¹⁵N, and ²H, are commonly employed for complex biomolecules. protein-nmr.org.uk In this approach, the protein or peptide is produced in a medium containing ¹⁵N-labeled nitrogen sources, ¹³C-labeled carbon sources (like glucose), and heavy water (D₂O). protein-nmr.org.uk This results in a peptide that is highly enriched with NMR-active ¹³C and ¹⁵N nuclei and deuterated at non-exchangeable positions, dramatically improving the quality of multidimensional NMR experiments and enabling the assignment of backbone and side-chain resonances that would otherwise be intractable. protein-nmr.org.uk

Table 1: Impact of Isotopic Labeling Strategies on NMR Spectroscopy of this compound This table is interactive. You can sort and filter the data.

Labeling Strategy Isotope(s) Used Primary Advantage for this compound Analysis Key NMR Experiments Enabled
Nitrogen-15 Labeling ¹⁵N Allows differentiation of nitrogen atoms; enables through-bond correlation experiments along the peptide backbone. ¹H-¹⁵N HSQC, HNCO, HN(CA)CO
Carbon-13 Labeling ¹³C Provides carbon backbone and side-chain chemical shifts; essential for sequential amino acid assignment. ¹H-¹³C HSQC, HNCACB, CBCA(CO)NH
Deuterium Labeling (d4) ²H Reduces ¹H-¹H dipolar coupling, leading to slower relaxation and sharper NMR signals (higher resolution). Improves sensitivity. protein-nmr.org.uk TROSY-based experiments, simplified NOESY

| Triple Labeling | ¹⁵N, ¹³C, ²H | Maximizes resolution and sensitivity for complex structural analysis by combining the benefits of all three isotopes. protein-nmr.org.uk | 3D/4D TROSY-based correlation experiments |

Determination of Absolute Stereochemistry of Chiral Centers in this compound via Advanced Marfey's Method and Chiral Chromatography

The biological activity of peptides is intrinsically linked to the three-dimensional arrangement of their constituent amino acids. Therefore, determining the absolute stereochemistry (D or L configuration) of each chiral center is a critical step in structural elucidation. For microginin variants, including the isotopically labeled this compound, the Advanced Marfey's method is a well-established and reliable technique for this purpose. researchgate.net

The process begins with the complete acid hydrolysis of the peptide, breaking it down into its individual amino acid components. These amino acids are then derivatized with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or its enantiomer (FDDA). The L-alanine amide portion of the reagent is itself chiral. When it reacts with the amino group of the amino acids from the hydrolysate, it forms stable diastereomers.

The key principle of the method is that the resulting L-FDAA-D-amino acid and L-FDAA-L-amino acid diastereomers will have different physical properties, most importantly, different retention times when analyzed by reverse-phase high-performance liquid chromatography (HPLC). By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each chiral center in the original peptide can be unambiguously assigned. researchgate.net The use of advanced versions of the method and modern HPLC columns provides high-resolution separation, allowing for precise determination even with small sample amounts. researchgate.netresearchgate.net

Table 2: Hypothetical Stereochemical Analysis of this compound Components via Advanced Marfey's Method This table is interactive. You can sort and filter the data based on retention times or assigned configuration.

Amino Acid Residue (from this compound) Derivatizing Agent Retention Time (min) Retention Time of L-Standard (min) Retention Time of D-Standard (min) Assigned Configuration
Tyrosine L-FDAA 25.4 25.4 22.1 L
Proline L-FDAA 18.9 18.9 17.5 L
N-Methyl-Leucine L-FDAA 30.2 30.2 28.8 L

Note: Retention times are illustrative to demonstrate the principle of chromatographic separation.

Comparative Structural Analysis of this compound with Known Microginin Congeners and Analogues

Microginins are a large and structurally diverse family of linear lipopeptides produced by cyanobacteria. nih.gov They typically consist of a 3-amino-2-hydroxydecanoic acid (Ahda) derivative or a similar fatty acid moiety linked to a peptide chain of three to five amino acids. nih.govresearchgate.net Variations within the family are extensive and include differences in the amino acid sequence, the presence of N-methylated amino acids, and modifications to the Ahda unit, such as chlorination or hydroxylation. researchgate.net

A comparative analysis places this compound within this broader chemical context. The defining feature of this compound is its isotopic labeling—the presence of four deuterium atoms. Its core chemical structure, however, would be analogous to a known microginin congener. The primary value of this compound lies in its function as an internal standard for mass spectrometry or as a tool for high-resolution NMR studies, where the deuterium labels serve to improve analytical performance. qyaobio.com

The structural comparison involves aligning the peptide sequence and fatty acid structure of the non-labeled this compound backbone with those of other documented microginins, such as those isolated from various Microcystis species. researchgate.netresearchgate.net For example, many microginins share common amino acids like Tyrosine (Tyr) and Proline (Pro) but differ in other positions or in the stereochemistry of the Ahda unit. researchgate.net This comparative approach helps to classify this compound and predict its likely protease inhibitory profile, as this biological activity is closely tied to the specific amino acid sequence and stereochemistry of the molecule. researchgate.net

Biosynthesis and Molecular Genetics of Microginin Production

Identification and Characterization of the Microginin Biosynthetic Gene Cluster (mic BGC)

The genetic blueprint for microginin synthesis, the mic BGC, was initially proposed based on bioinformatic analyses of microginin-producing cyanobacterial strains. nih.govresearchgate.net This hybrid gene cluster contains genes encoding for both non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), the megaenzymes responsible for assembling the peptide and fatty acid portions of the microginin molecule, respectively. chemrxiv.orgtandfonline.com

Initial bioinformatics work suggested that the mic BGC in the oscillaginin-producing strain Planktothrix prolifica NIVA-CYA 98 contained a single PKS module and three NRPS modules. chemrxiv.orgresearchgate.net However, this initial assessment could not fully account for the biosynthesis of the 3-amino-2-hydroxy-decanoyl (Ahda) moiety found in oscillaginins. researchgate.net Subsequent research extended the 5' region of the mic BGC, revealing additional genes crucial for the complete biosynthesis. nih.govresearchgate.net

Heterologous expression of the mic BGC from Microcystis aeruginosa LEGE 91341 in Escherichia coli provided definitive proof that this gene cluster is responsible for microginin production. nih.govacs.org This experiment led to the production of several known microginins and new variants, confirming the direct link between the mic BGC and the synthesized peptides. nih.govnih.gov The architecture of the mic BGC typically includes genes for a fatty acyl-AMP ligase (FAAL), an acyl carrier protein (ACP), a halogenase, a methyltransferase, a PKS module, and multiple NRPS modules. nih.govchemrxiv.org The organization of these genes within the cluster is often co-linear with the sequence of amino acids in the final peptide product. chemrxiv.org

Studies have identified variations in the mic BGC across different cyanobacterial strains, which accounts for the vast structural diversity observed in the microginin family. nih.gov For example, some mic BGCs contain fragmented or incomplete genes, potentially leading to the production of truncated microginin analogs or no product at all. noaa.gov The presence of these BGCs can be tracked in natural environments using metagenomic and metatranscriptomic approaches, revealing the dynamic expression of these genes in response to environmental cues. researchgate.netresearchgate.net

Enzymology of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Hybrid Pathways in Microginin Biosynthesis

The biosynthesis of microginins is a classic example of a hybrid NRPS-PKS pathway, where large, multi-domain enzymes work in a coordinated fashion to build the final molecule. chemrxiv.orgresearchgate.net These enzymatic assembly lines are responsible for the incorporation of both amino acid and polyketide precursors. researchgate.netebi.ac.uk

The process begins with the activation of a fatty acid by a fatty acyl-AMP ligase (FAAL). researchgate.netnih.gov This activated fatty acid is then loaded onto an acyl carrier protein (ACP). researchgate.net The PKS module then extends this fatty acid chain. A key feature in the biosynthesis of many microginins is the incorporation of a β-amino acid, which is generated by a transaminase domain within a PKS module that adds an amino group to a β-keto fatty acid intermediate. rsc.org

Following the PKS-mediated steps, the growing chain is passed to the NRPS modules. researchgate.net Each NRPS module is responsible for the activation and incorporation of a specific amino acid. mdpi.com The modular nature of NRPS enzymes, with each module containing domains for adenylation (A), thiolation (T), and condensation (C), allows for the sequential addition of amino acids to the growing peptide chain. researchgate.net The A-domain selects the specific amino acid to be incorporated, the T-domain (or peptidyl carrier protein, PCP) holds the growing chain, and the C-domain catalyzes the formation of the peptide bond. researchgate.net The final linear peptide is typically released from the enzymatic complex by a thioesterase (TE) domain. acs.org

The structural diversity of microginins arises from the variability in the number and specificity of the NRPS modules, as well as the tailoring reactions that occur during and after the assembly process. cdnsciencepub.comresearchgate.net

The structural diversity of microginins is significantly enhanced by the action of specialized tailoring enzymes encoded within or near the mic BGC. nih.govup.pt These enzymes modify the core lipopeptide structure, leading to a wide array of analogs.

Fatty Acyl-AMP Ligase (FAAL): This enzyme initiates the biosynthetic pathway by selecting and activating a specific fatty acid, converting it to a fatty acyl-AMP intermediate. researchgate.netnih.gov The specificity of the FAAL plays a crucial role in determining the length of the fatty acid chain in the final microginin.

Acyl Carrier Protein (ACP): The ACP acts as a shuttle, carrying the activated fatty acid and the growing polyketide chain between the various catalytic domains of the PKS. researchgate.netacs.org It is a central component of the PKS assembly line.

Halogenases: The presence of halogenated microginins is attributed to the activity of dimetal carboxylate halogenases. nih.govacs.org These enzymes are responsible for the chlorination often observed at the terminal methyl group of the fatty acid moiety in some microginin variants. nih.gov The discovery of these halogenases within mic BGCs provided the biosynthetic explanation for these modifications. chemrxiv.orgacs.org

Methyltransferases: S-adenosyl-methionine (SAM)-dependent methyltransferases are responsible for the methylation of various positions on the microginin scaffold, including the fatty acid and amino acid residues. nih.govresearchgate.net For example, the presence of methylproline in some microginins is due to the action of a methyltransferase. nih.govresearchgate.net

The presence and combination of these tailoring domains within a given mic BGC directly contribute to the final chemical structure of the produced microginin. researchgate.net

While the general assembly line mechanism for microginin biosynthesis is understood, the specific pathway leading to microginin-d4 has not been explicitly detailed in the provided search results. However, based on the known functions of the biosynthetic machinery, a plausible pathway can be inferred. The "d4" designation in deuterated compounds like methanol-d4 (B120146) typically indicates the presence of four deuterium (B1214612) atoms. waikato.ac.nzscispace.commdpi-res.com In the context of this compound, this would likely refer to a microginin analog that has been isotopically labeled, often for use as an internal standard in analytical studies.

The incorporation of precursors into the microginin backbone follows a defined sequence. nih.gov The FAAL selects and activates a fatty acid, which is loaded onto the ACP. nih.gov The PKS module then elongates this starter unit. Subsequently, the NRPS modules sequentially add amino acids. The structural diversity of microginins is a result of the relaxed substrate specificity of the adenylation domains in the NRPS modules, which can incorporate various proteinogenic and non-proteinogenic amino acids. cdnsciencepub.com

The production of a specific analog like this compound in a laboratory setting would involve feeding a deuterated precursor to the producing cyanobacterial culture or the heterologous expression system. For example, if the methylation of a specific residue is targeted, a deuterated methyl donor like SAM-d3 could be supplied. If a specific amino acid is to be labeled, a deuterated version of that amino acid would be added to the culture medium. The promiscuity of the NRPS adenylation domains would allow for the incorporation of this labeled precursor into the final microginin structure. mdpi.com

Role of Specific Domains (e.g., Fatty Acyl-AMP Ligase, Acyl Carrier Protein, Halogenases, Methyltransferases) in Tailoring Reactions

Investigating the Genetic Basis for Structural Diversity and Analog Production in Microginins, including the Origin of this compound

The remarkable structural diversity of the microginin family is a direct consequence of the genetic variability within the mic BGCs across different cyanobacterial strains. researchgate.netcdnsciencepub.com Several genetic mechanisms contribute to this diversity:

Modularity and Domain Combination: The modular nature of NRPS and PKS enzymes allows for the combinatorial assembly of different domains and modules, leading to the incorporation of a wide array of precursor units. researchgate.net

Substrate Promiscuity: The adenylation (A) domains of the NRPS modules often exhibit relaxed substrate specificity, enabling them to activate and incorporate multiple different amino acids at a given position in the peptide chain. mdpi.comresearchgate.net This is a major driver of analog production.

Gene Gain and Loss: The presence or absence of genes encoding tailoring enzymes, such as halogenases and methyltransferases, in the mic BGC leads to the production of microginins with different modifications. nih.govresearchgate.net

Gene Fragmentation and Deletion: Incomplete or fragmented mic BGCs have been observed, which may result in the production of truncated microginin variants or the complete loss of production. noaa.gov

Recombination: Genetic recombination events within the mic BGC can lead to novel combinations of genes and domains, further expanding the structural repertoire of microginins. researchgate.net

The origin of this compound, as a specific deuterated analog, is anthropogenic. It is not a naturally occurring variant but is synthesized for research purposes, likely as an internal standard for mass spectrometry-based quantification of natural microginins. Its production would involve isotopic labeling by supplying deuterated precursors to a microginin-producing system, as described in section 3.2.2. The underlying genetic basis for its production would be a functional mic BGC capable of incorporating the supplied deuterated precursor.

Biological Activities and Molecular Mechanisms of Microginin D4 in Non Human Systems

In Vitro Enzyme Inhibition Studies

Microginins have been extensively studied for their inhibitory effects on key enzymes, demonstrating their potential as potent and selective inhibitors.

Microginins exhibit significant inhibitory activity against zinc metalloproteases, most notably Angiotensin-Converting Enzyme (ACE) and Aminopeptidase (B13392206) M (AMP). mdpi.comnih.gov The potency of inhibition, often measured by the half-maximal inhibitory concentration (IC50), varies between different microginin variants, reflecting the importance of their structural diversity.

For instance, Microginin 770 (MG 770) has demonstrated potent inhibition of both porcine AMP (a model for human AMP) and ACE. mdpi.commdpi.com Its IC50 value against AMP was found to be 1.20 ± 0.1 μM, which is comparable to the known inhibitor amastatin (B1665947) (IC50 = 0.98 ± 0.1 μM). mdpi.com Another variant, Microginin 756 (MG 756), was slightly less potent against AMP, with an IC50 of 3.26 ± 0.5 μM. mdpi.com In ACE inhibition assays, a microginin fraction containing MG 770 showed an IC50 of 3.33 µg/mL. mdpi.com Other variants, like Microginin 527, have also been identified as potent ACE inhibitors with an IC50 value of 31 μM.

A key feature of microginins is their selectivity. Studies have shown that while they effectively inhibit metalloproteases like ACE and AMP, they are inactive against other classes of proteases such as trypsin, thrombin, plasmin, chymotrypsin, and elastase, even at high concentrations. researchgate.netresearchgate.net This selectivity is attributed to their specific chemical structure, particularly the N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) moiety, which is crucial for interacting with the zinc ion in the active site of metalloproteases. researchgate.netresearchgate.net The amino acid sequence of the peptide chain further determines the selectivity for specific metalloproteases. researchgate.netcapes.gov.br For example, microginins 299-A, -B, -C, and -D inhibit leucine (B10760876) aminopeptidase M but not ACE. mdpi.com

Table 1: Inhibitory Potency (IC50) of Various Microginins Against Target Enzymes. This table summarizes the reported IC50 values for different microginin congeners against Aminopeptidase M and Angiotensin-Converting Enzyme.

The kinetic characterization of the interaction between microginins and their target enzymes provides insight into the mechanism of inhibition. Studies suggest that microginins act as competitive inhibitors. mdpi.comresearchgate.net For Aminopeptidase M, the known inhibitor amastatin is described as a slow-binding, competitive inhibitor, and microginins are proposed to follow a similar mechanism. researchgate.net This mode of inhibition involves the inhibitor competing with the substrate for binding to the enzyme's active site.

Similarly, the inhibition of ACE by microginins is suggested to follow a mechanism comparable to that of established ACE inhibitors like captopril, which are known competitive inhibitors. mdpi.comnih.gov The core of this interaction is the chelation of the zinc ion within the enzyme's active site by the inhibitor. The Ahda moiety in microginins is believed to mimic the transition state of the substrate, thereby stabilizing the enzyme in an inactive conformation. researchgate.net While specific kinetic constants such as the inhibition constant (Ki) are not extensively reported for all microginin variants, the available data on their competitive nature points towards a direct interaction at the catalytic site. sigmaaldrich.comnih.gov

While no experimental X-ray crystallography structures of a microginin-enzyme complex are currently deposited in the Protein Data Bank (PDB), computational modeling and molecular docking studies have provided significant insights into the structural basis of inhibition. ebi.ac.ukebi.ac.ukrcsb.org

Molecular docking of Microginin 770 into the active site of ACE revealed that it adopts a binding mode similar to the known inhibitor captopril. mdpi.com A key interaction involves the carbonyl group of the homotyrosine residue in MG 770 and the catalytic zinc ion in the ACE active site, with a predicted distance of 1.6 Å. mdpi.com This interaction is crucial as the carbonyl and the thiol group of captopril, which also binds the zinc ion, are considered isosteres. mdpi.com

For Aminopeptidase M, docking studies also propose a binding mode where the microginin interacts with the Zn2+ cofactor. mdpi.comresearchgate.net The Ahda moiety is thought to play a critical role by mimicking the transition state. researchgate.net Molecular dynamics simulations suggest that the extra methyl group on the Ahda residue of MG 770 compared to MG 756 contributes to increased hydrophobicity near the zinc interaction site, potentially explaining its higher potency. mdpi.com These modeling studies consistently highlight the importance of the Ahda residue in chelating the active site zinc ion, which is the foundational mechanism for the inhibition of these metalloproteases by microginins. mdpi.comresearchgate.net

Kinetic Characterization of Enzyme-Microginin-d4 Interactions

Cellular Bioactivity in Non-Human Cell Lines

Research on the specific cellular effects of microginins in non-human cell lines is limited. However, existing studies provide preliminary evidence of their bioactivity.

Direct evidence for the effects of microginins on specific signaling pathways in non-human model cell lines (e.g., from rodents or fish) is not well-documented in the available literature. However, some studies hint at their ability to elicit cellular responses. For instance, in the cyanobacterium Microcystis itself, the external addition of a mixture of peptides including microginin was shown to upregulate the expression of genes responsible for producing another toxin, microcystin (B8822318). frontiersin.org This suggests the existence of a cell signaling mechanism within the producing organism that can be triggered by extracellular microginins. frontiersin.org

Furthermore, the cytotoxic activities of several microginin congeners have been evaluated against human hepatocellular carcinoma (HepG2) cells. researchgate.net While these are human cells, the findings demonstrate a clear biological effect at the cellular level, inducing DNA damage and suggesting an interaction with intracellular pathways leading to cell death. researchgate.net These results point toward the potential for microginins to modulate cellular processes, although the specific non-human signaling pathways affected remain an area for future investigation.

The mechanisms by which microginins are taken up into cells and their subsequent intracellular location are not yet well understood. For other cyanobacterial toxins like microcystins, cellular uptake is known to be mediated by specific organic anion-transporting polypeptides (OATPs). researchgate.netacs.org It is plausible that microginins may utilize similar transport systems, but this has not been experimentally confirmed.

Studies on the producing organism, Microcystis aeruginosa, have shown that some microginin variants can be found in both intracellular and extracellular fractions, indicating that they are released from the cells into the surrounding environment. mdpi.com The observation that externally added microginins can trigger a response in Microcystis implies that there is a mechanism for their perception at the cell surface or for their uptake into the cell. frontiersin.org However, detailed studies on microginin uptake and localization within non-human model organism cells are currently lacking.

Table of Mentioned Compounds

Effects of Microginin-d4 on Specific Non-Human Cell Signaling Pathways

Ecotoxicological Investigations on Aquatic Organisms

The increasing prevalence of cyanobacterial blooms has led to growing concern over the impact of their secondary metabolites, including a diverse range of cyanopeptides, on aquatic ecosystems. mdpi.com Among these, microginins, a class of linear peptide protease inhibitors, have been the subject of ecotoxicological research to understand their potential harm to aquatic life. mdpi.comacs.org

Sublethal Effects of this compound on Zooplankton (e.g., Daphnia magna, Thamnocephalus platyurus)

Studies on zooplankton have revealed sublethal effects upon exposure to microginins. While some microginins may not cause acute mortality, they can impair the physiological state of these organisms. For instance, research on the crustacean Thamnocephalus platyurus showed that while certain cyanopeptides did not cause immediate death, they led to a noticeable reduction in mobility, indicating a deterioration of their physiological condition. usp.br

In studies involving Daphnia magna, exposure to cyanobacterial extracts containing microginins has been shown to impact survival and induce oxidative stress. researchgate.net While some oligopeptides did not decrease daphnid survival on their own, their presence in mixtures with other cyanotoxins could lead to synergistic toxic effects. researchgate.net Research on Daphnia pulex and T. platyurus with aqueous extracts from Woronichinia naegeliana, a known producer of microginins, demonstrated biological activity against these zooplankton. researchgate.net Specifically, one fraction containing microginin FR3 was identified as being biologically active against T. platyurus. researchgate.net Furthermore, exposure to microginins has been linked to disruptions in neurotransmission in the rotifer Brachionus calyciflorus. mdpi.com

OrganismMicroginin Variant/ExtractObserved Sublethal EffectsReference
Daphnia magnaMixtures containing microgininsOxidative stress researchgate.net
Daphnia pulexWoronichinia naegeliana extractBiological activity researchgate.net
Thamnocephalus platyurusWoronichinia naegeliana extractReduced mobility, biological activity usp.brresearchgate.net
Brachionus calyciflorusMicrogininsNeurotransmission disruptions mdpi.com

Assessment of Potential Trophic Transfer and Bioaccumulation of this compound in Aquatic Food Webs

The transfer of cyanotoxins through different trophic levels is a significant concern for ecosystem health. While extensive research has been conducted on the bioaccumulation of microcystins, data on microginins is less abundant. However, the principles of bioaccumulation suggest that these compounds can be ingested by primary consumers, such as zooplankton, and subsequently transferred to higher trophic levels, including fish.

Studies have shown that omnivorous and planktivorous fish are susceptible to the accumulation of cyanobacterial metabolites due to their feeding habits. researchgate.net The presence of microginins in cyanobacterial blooms means that these compounds can enter the food chain when fish consume cyanobacteria or organisms that have fed on them. researchgate.netscielo.org.mx While some studies suggest that microcystins may undergo biodilution rather than biomagnification in food webs, the potential for trophic transfer of other cyanopeptides like microginins remains an area of active research. mdpi.com The detection of various cyanopeptides, including microginins, in different components of aquatic ecosystems underscores the potential for their transfer through the food web. researchgate.net

Comparative Biological Activity Analysis of this compound with Other Cyanopeptides

Microginins are part of a large and structurally diverse group of cyanopeptides, each with distinct biological activities. When comparing the toxicity of microginins to other cyanopeptides, a complex picture emerges. For example, in terms of acute toxicity to crustaceans, some microginins have shown comparable LC50 values to certain microcystin variants. researchgate.net However, the toxicity of microginins has been reported to be lower than that of anabaenopeptins and microcystins in some studies on rotifers. mdpi.com

Cyanopeptolins, another class of cyanopeptides, are potent inhibitors of serine proteases, a mechanism of action different from the zinc metalloprotease inhibition typical of many microginins. mdpi.comacs.org Anabaenopeptins have been shown to inhibit carboxypeptidases and phosphatases. acs.org The diverse modes of action of these different cyanopeptide classes mean that their combined presence in a cyanobacterial bloom can lead to complex and potentially synergistic toxic effects on aquatic organisms. researchgate.net Studies have highlighted that non-microcystin-producing cyanobacterial strains can still be toxic to aquatic life due to the production of other bioactive compounds, including microginins, cyanopeptolins, and aeruginosins. researchgate.netbiorxiv.org

Cyanopeptide ClassPrimary Mechanism of ActionComparative Toxicity NotesReference
MicrogininsZinc metalloprotease inhibitionToxicity can be comparable to some microcystins, but lower than anabaenopeptins in some cases. mdpi.comacs.orgresearchgate.net
MicrocystinsProtein phosphatase inhibitionOften considered highly toxic; a benchmark for comparison. mdpi.com
AnabaenopeptinsCarboxypeptidase and phosphatase inhibitionCan be more toxic than microginins to certain organisms. mdpi.comacs.org
CyanopeptolinsSerine protease inhibitionPotent enzyme inhibitors with a different target than microginins. mdpi.comacs.org

Ecological Significance and Environmental Dynamics of Microginins

Occurrence and Distribution of Microginin-d4 and Other Variants in Cyanobacterial Blooms

Microginins, a diverse class of linear lipopeptides, are frequently detected in cyanobacterial blooms globally. nih.gov These compounds are produced by various cyanobacterial genera, including Microcystis, Planktothrix, and Woronichinia. mdpi.com The co-occurrence of microginins with other cyanotoxins, such as microcystins, is a common characteristic of these blooms. nih.govnih.gov

Research has identified over 80 structural variants of microginins, showcasing significant chemical diversity. acs.org For instance, a study of Microcystis aeruginosa LEGE 91341 led to the discovery of 12 new microginin variants. acs.orgnih.govnih.gov These novel compounds featured uncommon amino acids like homophenylalanine (Hphe) and homotyrosine (Htyr), as well as a 3-aminodecanoic acid (Ada) residue, which was sometimes chlorinated. nih.govnih.gov Another study on a water bloom of Microcystis sp. in a German lake identified a novel variant named microginin FR1. oup.com

The distribution of microginin variants can be influenced by geographical location and the specific cyanobacterial strains present. In a study of Brazilian Microcystis sp. strains, several microginin congeners were identified, highlighting regional variations in their production. oup.com Similarly, a three-year monitoring study of Lake Vegoritis in Greece consistently detected the presence of microginins alongside other cyanopeptides. nih.gov Field studies have shown that microginins can accumulate to significant concentrations in the environment, with one study reporting a concentration of 47 ppb for microginin T1 in a Greek lake. mdpi.com

The biosynthesis of microginins is governed by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster known as mic. mdpi.comnih.gov The presence and expression of these gene clusters in natural cyanobacterial populations indicate the potential for dynamic synthesis of both known and novel microginin variants. nih.gov

Table 1: Examples of Microginin Variants and Producing Genera

Microginin Variant Producing Genera Reference
Microginin FR1 Microcystis oup.com
Microginin T1 Microcystis mdpi.com
Various chlorinated variants Microcystis aeruginosa nih.govnih.gov
Multiple congeners Planktothrix, Woronichinia mdpi.com

Role of this compound in Interspecies Interactions within Aquatic Microbial Communities

Cyanobacterial secondary metabolites, including microginins, are considered to be allelochemicals that can influence the structure and dynamics of aquatic microbial communities. cdnsciencepub.com Allelopathy refers to the chemical inhibition of one species by another, providing a competitive advantage to the producer. cdnsciencepub.com These bioactive compounds can affect various organisms, including other bacteria, phytoplankton, and grazers. cdnsciencepub.comresearchgate.net

Microginins are known to be potent protease inhibitors, a characteristic that can disrupt physiological processes in other organisms. nih.govnih.gov For example, some microginins inhibit the angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation in vertebrates. oup.compublish.csiro.au This inhibitory activity suggests a potential defensive role against predation by zooplankton or other aquatic animals. nih.gov

While direct studies on the specific role of this compound are limited, the broader class of microginins has been shown to be involved in the chemical defense mechanisms of cyanobacteria. nih.gov The production of these compounds can help cyanobacteria to outcompete other phytoplankton for resources and to deter grazers, thereby contributing to the formation and maintenance of harmful algal blooms. cdnsciencepub.com The allelopathic effects of cyanobacterial metabolites are often directed at inhibiting photosynthesis in competing algae. cdnsciencepub.com The complex mixture of bioactive compounds produced during a bloom, including various microginin variants, likely acts synergistically to shape the surrounding microbial community. nih.gov

Environmental Fate and Degradation Pathways of this compound in Aquatic Ecosystems

The persistence and fate of microginins in aquatic environments are determined by a combination of physical, chemical, and biological processes.

Biodegradation by aquatic microorganisms is considered a significant removal pathway for many cyanobacterial toxins. mdpi.combiorxiv.org The microbiota associated with aquatic plants, such as duckweed (Spirodela polyrhiza), has been shown to be capable of degrading microcystins, suggesting a similar potential for microginin degradation. researchgate.net Specific bacterial communities can develop in response to cyanobacterial blooms, with some members specializing in the degradation of cyanopeptides. biorxiv.org While the specific enzymes responsible for microginin degradation are not yet fully characterized, the process likely involves the cleavage of peptide bonds, similar to the degradation of other cyanobacterial peptides.

Sorption to suspended particles and bottom sediments can act as a sink for cyanobacterial toxins in aquatic systems. researchgate.netsc.edu The extent of sorption is influenced by the physicochemical properties of both the microginin molecule and the sediment, such as organic matter content and clay composition. researchgate.netresearchgate.net Sediments can serve as a reservoir for these compounds, potentially leading to their long-term persistence in the environment. sc.edusc.edu Changes in environmental conditions, such as pH or the resuspension of sediments due to storms, could potentially lead to the release of sorbed microginins back into the water column. sc.edu The adsorption process for similar cyanotoxins like microcystins is well-described by the Freundlich model, indicating a nonlinear relationship between the concentration in the water and the amount adsorbed to the sediment. researchgate.net

Biodegradation by Microbial Communities and Enzyme-Mediated Transformation

Influence of Environmental Factors (e.g., Nutrients, Temperature, Light) on this compound Production in Cyanobacteria

The production of microginins by cyanobacteria is influenced by a variety of environmental factors that also affect the growth of the producing organisms.

Nutrients: Nutrient availability, particularly nitrogen and phosphorus, is a key factor regulating the growth of cyanobacteria and the production of their secondary metabolites. acs.orgmdpi.com Studies on Microcystis have shown that changes in nitrogen and phosphorus availability can affect the production of various cyanopeptides. acs.org For nitrogen-rich compounds like microginins, nitrogen availability can be particularly important. veterinaryworld.orgijabbr.comresearchgate.net Some research suggests that microginin production may remain relatively constant throughout the different growth phases of the cyanobacteria under specific nutrient conditions. oup.com In one study, different nutrient compositions, including increased and decreased levels of nitrogen and phosphorus, were investigated for their effects on cyanopeptide production. acs.org

Light: Light intensity is a crucial factor for photosynthetic organisms like cyanobacteria and can influence their metabolic activity, including the production of secondary metabolites. cdnsciencepub.comnih.gov Higher light intensities have been shown to increase the production of certain toxins in some cyanobacterial strains. cdnsciencepub.com In a study on Aliinostoc sp., higher light conditions induced a more rapid and significant increase in the production of certain microginin variants compared to the effect of higher temperature. preprints.org This suggests that light may play a more dominant role in regulating the synthesis of specific microginins. preprints.org Additional red light illumination has also been explored as a method to optimize the cultivation of microginin-producing Microcystis spp. google.com

Table 2: Influence of Environmental Factors on Microginin Production

Environmental Factor Observed Effect on Microginin Production Reference
Nutrients (N, P) Production can be influenced by nutrient availability, with some studies showing stable production across growth phases under specific conditions. oup.comacs.org
Temperature Higher temperatures can increase the production of specific microginin variants in some species. Optimal production temperatures can be strain-dependent. cdnsciencepub.compreprints.org

Based on the information available, it is not possible to generate an article on the "Spatial and Temporal Dynamics of this compound Concentrations in Freshwater Systems." The compound "this compound" is a deuterated synthetic molecule, meaning it is a laboratory-created version of a naturally occurring microginin where four hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612).

This isotopic labeling makes this compound a valuable tool in analytical chemistry, specifically in mass spectrometry-based methods. It is used as an internal standard for the accurate quantification of naturally occurring microginins in environmental samples. Because it is synthesized for laboratory use, this compound does not occur naturally in freshwater or any other environmental system. Therefore, it has no ecological significance or environmental dynamics to be studied or reported on.

Consequently, there are no research findings or data on the spatial and temporal concentrations of this compound in freshwater systems. Any such data would only exist in the context of a controlled laboratory experiment where it was intentionally added to a sample for analytical purposes, not as a reflection of its presence in the natural environment.

A scientifically accurate article could, however, be written on the spatial and temporal dynamics of naturally occurring microginins . These are a class of cyanopeptides produced by various cyanobacteria, and their concentrations can fluctuate in freshwater systems depending on factors like the abundance of the producing cyanobacteria, temperature, and nutrient availability. nih.gov Research on cyanobacterial blooms often investigates the dynamics of various toxins and metabolites, which would include the broader class of microginins.

Advanced Analytical Methodologies for Microginin D4 Detection and Quantification

Development of Targeted and Untargeted LC-MS/MS Methods for Microginin-d4 in Complex Environmental Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for analyzing microginins in complex samples. nih.gov This approach offers exceptional sensitivity and specificity, allowing for the detection and quantification of target compounds at very low concentrations. mdpi.com Targeted methods focus on specific, known analytes like this compound, while untargeted methods aim to profile a wide range of metabolites, which may include previously unknown microginin variants. researchgate.net The development of robust LC-MS/MS methods is critical for handling matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte, thereby affecting accuracy. chromatographyonline.com

Effective sample preparation is a crucial first step to isolate this compound from complex matrices, remove interferences, and concentrate the analyte before LC-MS/MS analysis. mdpi.com The choice of technique depends on the sample type and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning and concentrating analytes from aqueous samples. phenomenex.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. phenomenex.com For microginins, which are moderately polar peptides, reversed-phase sorbents like C18 (octadecyl-bonded silica) are commonly employed. tandfonline.com The optimization involves a multi-step protocol to ensure high recovery rates. thermofisher.com

Conditioning: The sorbent is activated, typically with methanol (B129727), to prepare it for interaction with the sample. phenomenex.com

Equilibration: The sorbent is equilibrated with a solvent that mimics the sample matrix, usually water, to ensure proper binding. phenomenex.com

Loading: The sample is passed through the cartridge, where this compound adsorbs to the sorbent.

Washing: Impurities and less-retained compounds are washed away with a weak solvent, while the analyte of interest remains bound.

Elution: A strong organic solvent, such as methanol or acetonitrile, is used to desorb and collect the purified this compound. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org The sample is mixed with both solvents, and after vigorous shaking, the phases are allowed to separate. instructables.com The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases. While effective, LLE can be labor-intensive and may require large volumes of organic solvents. scirp.org

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
PrinciplePartitioning between a solid stationary phase and a liquid mobile phase.Partitioning between two immiscible liquid phases. microfluidics-innovation-center.com
SelectivityHigh; can be tailored by choosing specific sorbents. phenomenex.comModerate; depends on solvent choice and pH adjustment.
Solvent ConsumptionGenerally lower compared to LLE. thermofisher.comCan be high, especially for multiple extractions. scirp.org
Automation PotentialHigh; well-suited for high-throughput processing. researchgate.netPossible, but can be more complex to automate. aurora-instr.com
Common ApplicationCleaning up aqueous environmental samples (e.g., lake water). mdpi.comExtracting compounds from reaction mixtures or biological fluids. instructables.com

Chromatographic separation is essential for resolving this compound from other compounds in the extract before it enters the mass spectrometer.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique that separates compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). conquerscientific.com For microginin analysis, reversed-phase HPLC is standard, typically using a C18 column where nonpolar compounds are retained longer. tandfonline.com The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid to improve peak shape. tandfonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an evolution of HPLC that uses columns packed with much smaller particles (typically sub-2 µm). researchgate.net This results in significantly higher separation efficiency, narrower peaks, and much faster analysis times. labcompare.com The move from HPLC to UHPLC can reduce a 20-minute run time to as little as 2 minutes while maintaining or improving resolution. fortis-technologies.com This high-throughput capability is invaluable for analyzing large numbers of environmental samples. researchgate.net

FeatureHPLC (High-Performance Liquid Chromatography)UHPLC (Ultra-High-Performance Liquid Chromatography)
Particle Size3-5 µm< 2 µm researchgate.net
Operating PressureLower (up to 6,000 psi)Much higher (>15,000 psi) labcompare.com
Analysis SpeedSlowerSignificantly faster researchgate.net
ResolutionGoodSuperior; sharper and narrower peaks. labcompare.com
Solvent ConsumptionHigher per analysisLower per analysis due to shorter run times.
Matrix ToleranceMore tolerant to "dirty" samples. sigmaaldrich.comRequires cleaner samples to avoid column clogging. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) is critical for the confident identification of this compound, especially when differentiating it from its numerous structural isomers. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or five decimal places). waikato.ac.nz This accurate mass measurement allows for the determination of the elemental formula of a compound, providing strong evidence for its identity.

Furthermore, tandem mass spectrometry (MS/MS) is used to generate fragment ions. lcms.cz In an MS/MS experiment, the precursor ion (in this case, protonated this compound) is isolated and fragmented through collision-induced dissociation (CID). The resulting pattern of fragment ions is unique to the molecule's structure and serves as a fingerprint for identification. core.ac.uk This fragmentation is essential for distinguishing between isomers, which have the same elemental formula and exact mass but different atomic arrangements. nih.govlcms.cz

Chromatographic Separation Enhancements (e.g., HPLC, UHPLC)

Application of NMR-based Metabolomics for this compound Profiling in Cyanobacterial Cultures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for structural elucidation and metabolic profiling. ua.pt In the context of cyanobacterial cultures, NMR-based metabolomics provides a comprehensive snapshot of the primary and secondary metabolites present in an extract. frontiersin.org While LC-MS is more sensitive for trace detection, NMR provides unparalleled structural information and can identify and quantify major compounds without the need for compound-specific standards. ua.ptnih.gov

One-dimensional (1D) ¹H NMR spectra give an overview of the main compounds in a sample. frontiersin.org For more complex mixtures where signals overlap, two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed to resolve individual structures. tandfonline.com These techniques can reveal the connectivity of atoms within a molecule, making it possible to identify compounds like microginins directly within a complex extract. tandfonline.comresearchgate.net This approach is particularly valuable for confirming the structures of novel microginin variants discovered through untargeted LC-MS analysis.

Quantitative Analysis of this compound Using Certified Reference Materials or Synthesized Standards

Accurate quantification in analytical chemistry relies on the use of high-purity standards. This compound is a deuterated analogue of a native microginin, meaning some of its hydrogen atoms have been replaced with deuterium (B1214612). This makes it an ideal internal standard (IS) for the quantification of non-labeled microginins using the isotope dilution method. researchgate.netnih.gov

The procedure involves adding a precise, known amount of the deuterated standard (this compound) to the sample before extraction and analysis. nih.gov Because the deuterated standard is chemically almost identical to the analyte, it experiences the same losses during sample preparation and the same ionization response (or suppression) in the mass spectrometer. chromatographyonline.com

By measuring the peak area ratio of the native microginin to the this compound internal standard, a highly accurate concentration can be calculated. This method effectively corrects for variations in sample recovery and matrix effects, leading to robust and reliable quantitative results. researchgate.net

Steps for Quantitative Analysis Using a Deuterated Internal Standard
StepDescriptionPurpose
1. Standard PreparationPrepare a stock solution of this compound with a precisely known concentration. nih.govTo serve as the reference for quantification.
2. Sample SpikingAdd a known volume of the this compound stock solution to every sample, blank, and calibration standard before processing.To ensure the internal standard is present throughout the entire analytical process.
3. Sample PreparationPerform extraction (e.g., SPE) on the spiked samples.To isolate both the analyte and the internal standard from the matrix. phenomenex.com
4. LC-MS/MS AnalysisAnalyze the extracts. The mass spectrometer is set to monitor specific mass transitions for both the native microginin and this compound. mdpi.comTo separate and detect both compounds.
5. QuantificationCreate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. Use this curve to determine the concentration in the unknown samples.To accurately calculate the concentration of the native microginin, corrected for procedural variability. chromatographyonline.com

Integration of Bioinformatics Tools (e.g., GNPS, CyanoMetDB) for this compound Identification and Metabolome Mapping

The vast amount of data generated by modern analytical instruments, especially in untargeted metabolomics, requires sophisticated bioinformatics tools for processing and interpretation.

Global Natural Products Social Molecular Networking (GNPS): GNPS is a web-based platform that helps researchers identify compounds by organizing tandem mass spectrometry (MS/MS) data into molecular networks. github.io Spectra that are similar (indicating structurally related molecules) are clustered together. By matching the fragmentation spectrum of an unknown compound in a sample to a spectrum in the GNPS library, a putative identification can be made. researchgate.net This is highly effective for dereplication (rapidly identifying known compounds) and discovering new variants of known compound families, such as microginins. researchgate.netacs.org

CyanoMetDB: This is a comprehensive, open-access database specifically dedicated to the secondary metabolites produced by cyanobacteria. nih.goveawag.ch It contains detailed information, including structures, literature references, and mass spectrometry data for hundreds of compounds, including a wide variety of microginins. nih.govresearchgate.net CyanoMetDB serves as a critical reference library for confirming the identities of microginins detected in LC-MS/MS analyses and annotated through tools like GNPS. eawag.ch The integration of such databases is essential for mapping the metabolome of cyanobacterial species and understanding their chemical diversity.

Development of Biomonitoring Strategies for this compound in Aquatic Environments

The development of robust biomonitoring strategies is essential for understanding the prevalence, persistence, and potential ecological impact of cyanobacterial metabolites in aquatic ecosystems. While biomonitoring focuses on naturally occurring compounds like the diverse family of microginins, the accuracy of these strategies relies on advanced analytical methodologies where synthetic chemical standards play a critical role. This compound, a deuterated analog of a native microginin, is not a target of environmental biomonitoring itself but serves as an indispensable tool—an internal standard—for the precise quantification of microginins in environmental and biological samples. nebiolab.comcerilliant.com

Biomonitoring strategies utilize living organisms, or bioindicators, to assess environmental quality and exposure to contaminants over time. researchgate.net These organisms accumulate toxins from their environment, providing a time-integrated measure of contamination that sporadic water sampling might miss. mdpi.com The development of these strategies for microginins involves selecting appropriate bioindicator species and coupling their use with highly sensitive analytical techniques where standards like this compound are crucial.

Selection of Bioindicator Species

The choice of organism is critical and depends on the monitoring goals. Key bioindicators for cyanopeptides include invertebrates and vertebrates that interact with cyanobacteria through grazing or inhabiting affected waters.

Invertebrates: As primary consumers of phytoplankton, invertebrates are often the first link in the trophic transfer of cyanopeptides and are highly effective bioindicators. shareok.org

Bivalve Mollusks: Species such as the zebra mussel (Dreissena polymorpha) and the duck mussel (Anodonta anatina) are widely used as sentinel organisms. mdpi.com Their filter-feeding nature leads to the accumulation of cyanopeptides present in the water column. Caged mussels placed at various sites in a water body can provide a time-integrated picture of contamination levels, even at low environmental concentrations. mdpi.com

Zooplankton: Cladocerans like Daphnia gessneri and Moina micrura are frequently used in laboratory bioassays to evaluate the toxicity of water from affected areas. ufrj.br Zooplankton are a primary dietary source for many fish, making their contamination a key vector for toxin transfer up the food web. nih.gov

Vertebrates: Fish are also monitored to understand bioaccumulation in higher trophic levels and potential risks to fisheries and human consumers. mdpi.com

Fish: While studies suggest that the potential for biomagnification of some cyanotoxins like microcystins is low, fish do accumulate these compounds, typically in the liver and intestines. nih.gov Planktivorous fish generally show higher toxin concentrations than carnivorous fish. mdpi.com The Medaka fish (Oryzias latipes) has been used as a model organism in laboratory studies to investigate the effects of crude cyanobacterial extracts containing various peptides, including microginins. acs.org Studies on the larval development of fish, such as Astyanax altiparanae, have been used to assess the toxicity of extracts containing microginins and other cyanopeptides. nih.gov

Methodological Approaches

Biomonitoring strategies combine in-situ exposure with subsequent laboratory analysis.

In-Situ Biomonitoring: This approach involves deploying bioindicator organisms, often in cages, directly into the aquatic environment. mdpi.com This method is particularly valuable for assessing contamination over extended periods, smoothing out the high spatial and temporal variability often seen with cyanobacterial blooms. After a set period, the organisms are retrieved, and their tissues are analyzed.

Analytical Quantification: The detection and quantification of microginins within the tissues of bioindicator organisms require highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique. nih.govchimia.ch

To ensure the accuracy of these measurements, an internal standard is added to the sample during preparation. nebiolab.com This is the specific role of This compound . As a stable isotope-labeled internal standard, it behaves almost identically to the naturally occurring microginins during extraction, cleanup, and analysis. chromforum.orgscispace.com Any loss of the target analyte during sample processing will be mirrored by a proportional loss of the internal standard. By comparing the signal of the analyte to the known concentration of the internal standard, analysts can correct for this variability and calculate a highly accurate concentration of the microginin in the sample. nebiolab.com The use of deuterated standards is a well-established practice in quantitative mass spectrometry, recommended in official methods like the US EPA Method 544 for other cyanotoxins. isotope.com

Research Findings

While specific quantitative data on the bioaccumulation of microginins are still emerging, research on the broader class of cyanopeptides, particularly microcystins (MCs), illustrates the utility of biomonitoring. The principles of accumulation are applicable across different peptide families.

Table 1: Examples of Microcystin (B8822318) (MC) Bioaccumulation in Various Aquatic Organisms (Data serve as a proxy to illustrate the biomonitoring concept for cyanopeptides)
Organism TypeSpeciesTrophic GuildMaximum Reported MC Concentration (µg/g dry weight)Tissue Analyzed
InvertebrateZooplankton (General)Planktivore1226Whole Body
FishGeneric Planktivorous FishPlanktivore874Liver
FishGeneric Omnivorous FishOmnivore321Liver
FishPerca fluviatilisCarnivore~50Not Specified
InvertebrateCherax quadricarinatus (Crayfish)Detritivore4 (for CYN)Hepatopancreas

Data compiled from multiple studies to illustrate the range of accumulation across different trophic levels. nih.govmdpi.com CYN (Cylindrospermopsin) data is included to show accumulation of other cyanotoxin classes.

Bioassays using larval fish have also provided key toxicological data for cyanobacterial extracts containing microginins.

Table 2: Acute Toxicity (LC50) of Microcystis Extracts on Astyanax altiparanae Larvae
Microcystis StrainPrimary Peptide ProfileExposure TimeLC50 (mg/mL of extract)
MIRS-04Microcystins, Micropeptins24 hours0.40
MIRS-04Microcystins, Micropeptins96 hours0.24
NPCD-01Microginins24 hours0.42
NPCD-01Microginins96 hours0.32

LC50 (Lethal Concentration, 50%) represents the concentration of the extract that caused mortality in 50% of the test population. nih.gov

Synthetic Biology and Chemoenzymatic Approaches for Microginin D4 Analogs

Heterologous Expression of mic BGC for Recombinant Production of Microginins, including potential for Microginin-d4

The foundation for producing recombinant microginins lies in the successful expression of the entire microginin biosynthetic gene cluster (mic BGC) in a tractable host organism. acs.orgnih.gov The mic BGC is a large, complex pathway encoding a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system responsible for microginin biosynthesis. google.com

Researchers have successfully cloned the ~25 kb mic BGC from Microcystis aeruginosa LEGE 91341 and expressed it in Escherichia coli. nih.gov This was achieved using the Direct Pathway Cloning (DiPaC) strategy, which allows for the capture and heterologous expression of large BGCs. nih.govchemrxiv.org The expression in E. coli not only resulted in the production of several microginins found in the native cyanobacterium but also new variants, definitively proving that the mic BGC is responsible for their biosynthesis. acs.orgchemrxiv.org

This breakthrough is significant as it overcomes the challenges of genetic manipulation in native cyanobacterial strains, which can be slow and complex. nih.gov The use of a genetically amenable host like E. coli "paves the way to accessing new variants from (meta)genome data or through pathway engineering". nih.govresearchgate.net This established recombinant production system provides a platform that could be adapted for the production of this compound. By supplying the E. coli culture with deuterated precursors (e.g., deuterated amino acids), the biosynthetic machinery could potentially incorporate these labeled units into the final microginin structure.

Table 1: Key Components of the mic Biosynthetic Gene Cluster (BGC)

Gene/Domain Type Putative Function in Microginin Biosynthesis Source
Fatty Acyl-AMP Ligase (FAAL) Activates the fatty acid starter unit. researchgate.net researchgate.net
Acyl Carrier Protein (ACP) Carries the growing polyketide chain. google.com google.comresearchgate.net
Polyketide Synthase (PKS) Catalyzes the extension of the fatty acid chain. google.com google.com
Non-Ribosomal Peptide Synthetase (NRPS) Assembles the peptide portion of the molecule by incorporating specific amino acids. google.comresearchgate.net google.comresearchgate.net
Adenylation (A) Domain Selects and activates specific amino acids for incorporation. nih.govnih.gov nih.govnih.gov
Thioesterase (TE) Domain Catalyzes the release of the final lipopeptide product from the synthetase complex. google.com google.com
Halogenase Responsible for the terminal chlorination of the fatty acyl residue in some variants. acs.orgnih.govresearchgate.net acs.orgnih.govresearchgate.net

Pathway Engineering Strategies for Modifying Microginin Structure and Enhancing Yield

Pathway engineering involves the targeted modification of the biosynthetic pathway to alter the final product or improve production efficiency. illinois.eduisomerase.com For microginins, this offers a route to generate a diverse library of analogs.

Site-directed mutagenesis is a technique used to make specific, intentional changes to a DNA sequence. neb.comwikipedia.org In the context of the mic BGC, this method is particularly powerful for altering the substrate specificity of the NRPS modules. The adenylation (A) domains within each NRPS module are responsible for recognizing and activating a specific amino acid. nih.gov By altering the key residues in the active site of an A-domain, its specificity can be changed, leading to the incorporation of a different amino acid into the peptide chain. nih.gov

For instance, if an A-domain in the mic BGC is specific for tyrosine, site-directed mutagenesis could be employed to change its preference to another amino acid, such as tryptophan or a non-proteinogenic amino acid fed to the culture medium. This rational engineering approach allows for the creation of novel microginin analogs with tailored peptide backbones, which is essential for probing how each amino acid contributes to the molecule's biological activity. nih.gov

Structural diversity can be further expanded by introducing genes for novel "tailoring" enzymes into the production host or by swapping existing ones within the mic BGC. google.com These enzymes act on the microginin scaffold to add functional groups.

Halogenation: The mic BGC from M. aeruginosa LEGE 91341 contains a halogenase gene responsible for producing mono- and di-chlorinated variants. acs.orgresearchgate.net This enzyme could be introduced into a host expressing a mic cluster that naturally lacks it, thereby generating new halogenated analogs. Conversely, deleting or inactivating this gene would yield only non-halogenated congeners.

Methylation: Some mic BGCs include methyltransferase genes that can methylate specific positions on the peptide. google.comnih.gov Introducing different methyltransferases with varied specificities could lead to novel methylation patterns on the microginin core structure.

This "plug-and-play" approach with tailoring enzymes like halogenases, methyltransferases, glycosylases, or sulfatases can rapidly generate a wide array of structurally diverse microginin analogs for further study. google.com

Table 2: Examples of Pathway Engineering Strategies for Microginin Analogs

Strategy Target Gene/Domain Expected Outcome
Site-Directed Mutagenesis NRPS Adenylation (A) Domain Incorporation of a novel or non-proteinogenic amino acid into the peptide backbone. nih.govwikipedia.org
Gene Introduction Halogenase Addition of chlorine or other halogens to the fatty acid tail of a previously non-halogenated microginin. acs.orggoogle.com
Gene Deletion Methyltransferase Removal of a methyl group to assess its role in bioactivity.
Domain Swapping PKS Acyltransferase (AT) Domain Alteration of the polyketide starter unit, leading to a different fatty acid chain. nih.gov

Site-Directed Mutagenesis of NRPS/PKS Genes for Altering Amino Acid Incorporation

Chemoenzymatic Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis to create complex molecules. nih.gov This hybrid approach is highly valuable for generating microginin analogs for structure-activity relationship (SAR) studies, which aim to determine how specific parts of a molecule contribute to its biological activity. d-nb.inforesearchgate.net

A potential chemoenzymatic route to microginin analogs could involve:

Enzymatic Production of a Core Scaffold: An engineered E. coli strain could be used to produce a simplified microginin precursor in large quantities via fermentation. nih.gov

Chemical Modification: This precursor can then be chemically modified. For example, different functional groups or isotopically labeled tags could be attached to specific sites on the molecule using synthetic chemistry techniques.

This strategy allows for modifications that may not be accessible through purely biological methods. For SAR studies, a series of analogs can be synthesized with systematic variations at a particular position. researchgate.net For example, the terminal amino group could be acylated with a variety of different chemical groups to investigate the importance of its charge and size for protease inhibition. This method provides a flexible and powerful platform for generating the precise molecular tools, like this compound, needed to map the pharmacophore of the microginin family. nih.gov

Development of High-Throughput Screening Platforms for Novel this compound Variants

The synthetic biology and chemoenzymatic strategies described above can generate thousands of novel microginin variants. To identify the most promising candidates from these large libraries, high-throughput screening (HTS) platforms are essential. nih.govmdpi.com HTS uses automation and sensitive assays to rapidly test a large number of compounds for a specific biological activity. medinadiscovery.com

For microginins, which are known protease inhibitors, an HTS platform would typically involve:

Assay Principle: A biochemical assay using a purified target protease (e.g., angiotensin-converting enzyme) and a fluorogenic or colorimetric substrate. nih.gov When the protease cleaves the substrate, a signal is produced.

Screening Process: The library of microginin analogs is arrayed in multi-well plates (e.g., 384- or 1536-well formats). The enzyme and substrate are added, and the reaction is monitored. An active microginin analog will inhibit the protease, resulting in a decrease or absence of the signal. mdpi.com

Data Analysis: Automated plate readers measure the signal from each well, and software identifies "hits"—compounds that show significant inhibition.

These platforms allow for the rapid and cost-effective screening of vast compound libraries, making it feasible to analyze the output of combinatorial biosynthetic efforts. mdpi.comnih.gov By correlating the structural data of the novel variants with their activity from the HTS, a detailed SAR map can be constructed, guiding the rational design of next-generation microginin-based compounds.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Homophenylalanine
Homotyrosine
Methylproline
3-aminodecanoic acid (Ada)
Tyrosine
Tryptophan
Proline

Research Gaps and Future Perspectives in Microginin D4 Research

Unidentified Microginin Variants and Orphan Biosynthetic Gene Clusters

The family of microginins is extensive, with over 80 distinct variants identified. nih.govacs.org These compounds are linear lipopeptides, typically composed of a 3-amino fatty acyl residue linked to a short peptide chain. nih.govacs.org The structural diversity is vast, arising from modifications like halogenation, hydroxylation, N-methylation, and the incorporation of uncommon amino acids such as homophenylalanine (Hphe) and homotyrosine (Htyr). nih.govacs.orgnih.gov

A significant challenge and opportunity in microginin research lie in the exploration of this chemical diversity. Modern analytical techniques, particularly those coupled with mass spectrometry, continue to reveal new, uncharacterized microginin-like compounds in cyanobacterial blooms and cultures. nih.govacs.orgnih.gov For instance, a recent investigation of Microcystis aeruginosa LEGE 91341 led to the discovery of 12 new microginin variants, some containing chlorinated 3-aminodecanoic acid (Ada) residues. nih.govacs.orgnih.gov

This expanding chemical inventory is closely linked to the field of genomics. Cyanobacterial genomes contain numerous biosynthetic gene clusters (BGCs), many of which are "orphan" BGCs, meaning their resulting chemical products have not been identified. nih.govasm.orgnih.govnih.gov For years, a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster, designated the mic cluster, was proposed to be responsible for microginin synthesis based on bioinformatic analysis. nih.govacs.orgnih.gov However, direct biochemical proof was lacking. nih.gov

A major breakthrough was the successful cloning and heterologous expression of the mic BGC from M. aeruginosa LEGE 91341 in Escherichia coli. nih.govacs.orgnih.govchemrxiv.org This work definitively proved that the mic cluster governs microginin biosynthesis and can even produce the characteristic halogenated variants. nih.govacs.orgchemrxiv.org This success opens two primary avenues for future research:

De-orphanizing BGCs: Mining genomic and metagenomic data for novel mic-like BGCs can guide the discovery of new microginin variants. nih.govasm.orgnih.govchemrxiv.org Some studies have already identified fragmented or incomplete microginin-encoding BGCs in natural bloom populations, suggesting a reservoir of undiscovered biosynthetic potential. asm.orgnih.govresearchgate.net

Pathway Engineering: With a confirmed BGC, researchers can now use synthetic biology tools to engineer the pathway, leading to the creation of novel, custom-designed microginin analogues for further study. nih.govchemrxiv.org

The combination of advanced metabolomics for identifying new structures and genomic approaches to link them to orphan BGCs remains a crucial frontier for fully charting the diversity and biosynthetic potential of the microginin family. researchgate.net

Comprehensive Understanding of Microginin Ecological Functions and Interactions

While the biochemical activity of many microginins as potent protease inhibitors is well-established, their precise ecological roles in nature remain largely speculative. nih.govresearchgate.net Microginins are known to inhibit zinc-containing metalloproteases, such as angiotensin-converting enzyme (ACE), aminopeptidase (B13392206) M, and leucine (B10760876) aminopeptidase. nih.govresearchgate.netoup.com The selectivity and potency of this inhibition are determined by the specific amino acid sequence of the peptide. nih.govmdpi.com

The central question is why cyanobacteria produce such a vast arsenal (B13267) of these compounds. Several hypotheses have been proposed, but none are fully confirmed, pointing to a need for comprehensive ecological studies:

Anti-Grazing Defense: One prominent theory is that microginins serve as a defense mechanism against grazers (e.g., zooplankton). researchgate.net The inhibition of digestive proteases in predators could deter feeding, giving microginin-producing cyanobacteria a competitive advantage. researchgate.net However, direct, conclusive evidence for this anti-grazing function in a natural context is still needed.

Interspecies Competition: Microginins might be involved in chemical warfare against other phytoplankton or bacteria. By inhibiting essential extracellular enzymes of competitors, they could play a role in the formation and dominance of cyanobacterial blooms. oup.com

Intraspecies Signaling: The production of numerous congeners could be related to internal colony processes, such as cell signaling or quorum sensing. nih.gov However, the mechanisms and triggers for this are not understood. nih.gov

A significant research gap is understanding the environmental cues that trigger the production and diversification of microginins. oup.com It has been observed that bloom conditions may lead to higher concentrations of these peptides compared to laboratory cultures, but the specific factors (e.g., nutrient limitation, stress) driving this are unclear. nih.govoup.com Further investigation is also required to understand the co-production of microginins with other bioactive peptides, like the well-known hepatotoxic microcystins, and what, if any, synergistic roles they play. oup.com

Advanced Modeling of Microginin Environmental Fate and Transport

"Fate and transport" describes the processes that govern a chemical's persistence, transformation, and movement through the environment. cdc.gov This includes its potential to be altered chemically, physically, or biologically and to move between different environmental compartments like water, soil, and biota. cdc.govepa.gov Mathematical modeling is a key tool used to simulate and predict this behavior for environmental contaminants. wiley.comlibretexts.org

Currently, there is a significant lack of research focused on the environmental fate and transport of microginins. Most studies have concentrated on their isolation, structural characterization, and bioactivity. While these compounds are frequently detected in freshwater bodies experiencing cyanobacterial blooms, little is known about:

Persistence: How long do different microginin variants persist in the water column?

Transformation: Are they subject to abiotic degradation processes like photolysis or hydrolysis?

Transport: How do they move through aquatic systems, and do they accumulate in sediments or bioaccumulate in aquatic organisms?

Advanced environmental fate and transport models, which are commonly applied to other pollutants, have not yet been specifically developed or parameterized for microginins. epa.govwiley.com Such models would require key chemical and physical data, including water solubility, partition coefficients, and degradation rate constants, which are largely unavailable for the microginin class. epa.gov

Development of Standardized Analytical Protocols for Global Monitoring of Microginin

Effective global monitoring of any environmental contaminant relies on the availability of robust, standardized, and validated analytical methods. In the case of microginins, significant progress has been made in their detection, primarily using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This technique is highly sensitive and selective, allowing for the direct analysis of microginins in complex environmental samples and cultured strains. researchgate.net Specific fragmentation patterns, such as the generation of diagnostic ions from the unique Ahda (3-amino-2-hydroxydecanoic acid) moiety, are used to identify compounds as belonging to the microginin class. nih.gov

Despite these advances, a major obstacle to effective global monitoring is the lack of standardization. This challenge stems from several key issues:

Lack of Commercial Standards: The vast majority of the 80+ known microginin variants are not commercially available as certified analytical standards. nih.gov This severely hampers accurate quantification, as estimations often have to be made based on the response of other, structurally dissimilar compounds. nih.gov

Methodological Variability: Different laboratories may use different LC-MS/MS platforms, ionization sources, and analytical conditions, leading to data that is not easily comparable across studies. researchgate.net

Need for Isotope-Labeled Internal Standards: For the highest accuracy in quantification, especially in complex matrices like environmental water samples, stable isotope-labeled internal standards are the gold standard. A compound like Microginin-d4 , a deuterated analogue, would be an ideal tool for this purpose. By adding a known amount of the labeled standard to a sample, variations in sample extraction, processing, and instrument response can be corrected for, leading to much more accurate and reliable quantitative data.

Future efforts must focus on the chemical synthesis of a wider range of microginin standards, including isotopically labeled versions like this compound. Furthermore, the development of standardized operating procedures (SOPs) and inter-laboratory comparison studies are essential to ensure data quality and comparability. Establishing these protocols is a critical step toward accurately assessing the global prevalence and concentration of microginins in freshwater ecosystems.

Potential for Microginin as a Biochemical Probe or Research Tool in Enzyme Studies

Biochemical probes are molecules used to study and visualize biological processes in real-time, often by targeting specific enzymes. nih.govnih.gov These probes typically consist of a recognition moiety that binds to the target enzyme and a reporter element that generates a signal (e.g., fluorescence). nih.govmit.edu

Microginins possess characteristics that make them highly promising candidates for development into biochemical probes and research tools for studying specific enzymes, particularly metalloproteases. researchgate.netmdpi.com Their known bioactivity includes potent and often selective inhibition of enzymes like angiotensin-converting enzyme (ACE) and various aminopeptidases. researchgate.netmdpi.com The structure-activity relationship is key; for example, the C-terminal dityrosine (B1219331) and the amino and hydroxyl groups of the Ahda moiety are important for ACE inhibition. mdpi.com

The potential application of microginins as research tools is currently underexplored. Future research could proceed in several directions:

Development of Fluorogenic Probes: By chemically modifying a microginin structure—for instance, by attaching a fluorophore and a quencher—it could be converted into an activity-based probe. mit.edufrontiersin.org In its intact state, the probe would be non-fluorescent. Upon cleavage by its target protease, the fluorophore would be released from the quencher, emitting a detectable signal. Such probes would allow for real-time monitoring of specific protease activity within living cells or tissues. nih.govmit.edu

Mapping Enzyme Active Sites: The well-defined structures of different microginin variants can be used to probe the active sites of their target enzymes. By studying how variations in the microginin's amino acid sequence affect binding and inhibition, researchers can gain insights into the structural requirements for substrate recognition and catalysis by these enzymes. mdpi.com

Tool for Validating Drug Targets: As potent inhibitors, microginins can be used as tool compounds in pharmacological research to validate specific proteases as potential drug targets for various diseases. frontiersin.org

Harnessing the natural inhibitory power of the microginin scaffold to create sophisticated biochemical tools represents a promising future direction that bridges natural products chemistry with cell biology and pharmacology.

Exploration of Microginin Degradation Pathways and Bioremediation Strategies

Bioremediation is an approach that uses biological processes, primarily microbial catabolism, to degrade or detoxify environmental pollutants. caister.comresearchgate.net This strategy is considered a cost-effective and environmentally friendly way to clean up contaminated sites. researchgate.netmdpi.com Understanding the natural degradation pathways of a compound is the first step toward developing effective bioremediation strategies. nih.gov

A significant research gap exists regarding the environmental fate of microginins, particularly their degradation. While they are known to be produced in large quantities during cyanobacterial blooms, their susceptibility to microbial breakdown is poorly understood. This knowledge is critical, as the persistence of these bioactive compounds in water bodies could have long-term ecological consequences.

Future research should focus on several key areas:

Identifying Degrading Microorganisms: Studies are needed to isolate and identify specific bacteria, fungi, or other microorganisms from the natural environment that are capable of using microginins as a substrate. caister.comnih.gov

Elucidating Degradation Pathways: Once degrading organisms are identified, the next step is to uncover the metabolic pathways and specific enzymes involved in breaking down the microginin structure. mdpi.com This involves identifying the initial steps of enzymatic attack and the subsequent breakdown products.

Assessing Influencing Factors: The efficiency of biodegradation is influenced by various environmental factors such as temperature, pH, and the availability of other nutrients. researchgate.net Research is needed to determine the optimal conditions for microginin degradation.

Developing Bioremediation and Biostimulation Techniques: With a thorough understanding of the degradation process, it may be possible to develop bioremediation strategies for water treatment. This could involve bioaugmentation, the addition of specialized microbes to a contaminated site, or biostimulation, the addition of nutrients to encourage the growth of native degrading populations. nih.gov

Given the increasing frequency of harmful cyanobacterial blooms worldwide, understanding the complete lifecycle of the chemicals they produce, including degradation, is essential for environmental management. researchgate.net Exploring the biodegradation of microginins is a critical and currently overlooked aspect of cyanobacterial toxin research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.